4-[[Boc[3-(Boc-amino)propyl]amino]methyl]-2-pyrrolidinone
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Overview
Description
4-[[Boc[3-(Boc-amino)propyl]amino]methyl]-2-pyrrolidinone: is a complex organic compound featuring multiple Boc-protected amino groups. The presence of these protecting groups makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[Boc[3-(Boc-amino)propyl]amino]methyl]-2-pyrrolidinone typically involves multiple steps, starting with the protection of amino groups using Boc anhydride (Boc2O). The initial step involves the reaction of a suitable amine with Boc2O in the presence of a base such as triethylamine (Et3N) to form the Boc-protected amine
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for efficiency and yield. This might involve the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the amine groups to nitro groups or other oxidized forms.
Reduction: : Reduction of the pyrrolidinone ring or other functional groups.
Substitution: : Replacement of the Boc-protected amino groups with other functional groups.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: : Typical reagents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized amines, reduced pyrrolidinone derivatives, and substituted analogs of the original compound.
Scientific Research Applications
4-[[Boc[3-(Boc-amino)propyl]amino]methyl]-2-pyrrolidinone: has several applications in scientific research:
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.
Biology: : Employed in the study of protein interactions and enzyme inhibition.
Medicine: : Potential use in the development of new pharmaceuticals, particularly those targeting diseases involving amino acid metabolism.
Industry: : Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would be specific to the biological system .
Comparison with Similar Compounds
4-[[Boc[3-(Boc-amino)propyl]amino]methyl]-2-pyrrolidinone: is unique due to its dual Boc-protected amino groups and pyrrolidinone ring. Similar compounds include:
4-(N-Boc-amino)piperidine: : Another Boc-protected amine, but with a piperidine ring instead of pyrrolidinone.
t-Boc-N-Amido-PEG3-amine: : A PEG-linked Boc-protected amine, differing in its solubility and reactivity properties.
These compounds share the common feature of Boc protection but differ in their core structures and applications.
Properties
Molecular Formula |
C18H33N3O5 |
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Molecular Weight |
371.5 g/mol |
IUPAC Name |
tert-butyl N-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]-N-[(5-oxopyrrolidin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C18H33N3O5/c1-17(2,3)25-15(23)19-8-7-9-21(16(24)26-18(4,5)6)12-13-10-14(22)20-11-13/h13H,7-12H2,1-6H3,(H,19,23)(H,20,22) |
InChI Key |
NJTCSPWQKQGEHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCN(CC1CC(=O)NC1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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